molecular formula C18H16FNO6S B2796434 methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327178-53-9

methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate

Cat. No.: B2796434
CAS No.: 1327178-53-9
M. Wt: 393.39
InChI Key: DLJOTGRCGBIWNT-GZTJUZNOSA-N
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Description

Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate is a structurally complex molecule featuring:

  • A methyl acrylate ester backbone with an (E)-configured double bond.
  • A 4-fluorophenylsulfonyl group, contributing to lipophilicity and electronic effects.

The fluorinated sulfonyl group enhances metabolic stability and membrane permeability, while the benzodioxin moiety may influence binding to aromatic biological targets .

Properties

IUPAC Name

methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-fluorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-24-18(21)17(27(22,23)14-5-2-12(19)3-6-14)11-20-13-4-7-15-16(10-13)26-9-8-25-15/h2-7,10-11,20H,8-9H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJOTGRCGBIWNT-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC2=C(C=C1)OCCO2)/S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of this compound involves several steps. Typically, it starts with the formation of the benzodioxin ring system, which can be achieved through the condensation of catechol with formaldehyde under acidic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with the appropriate amine to introduce the amino group.

Following this, the introduction of the sulfonyl group is usually performed through sulfonylation, where the appropriate sulfonyl chloride reacts with the amine group in the presence of a base, such as pyridine, to yield the sulfonamide intermediate. The final step involves the esterification of the sulfonamide intermediate with methyl acrylate under conditions that typically involve a catalyst like p-toluenesulfonic acid to form the desired product, methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate.

In industrial production, these reactions are scaled up and optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions are fine-tuned to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, reflecting its structural complexity:

  • Oxidation and Reduction: : The benzodioxin ring and sulfonyl groups can be targets for oxidation-reduction reactions, often leading to the formation of sulfoxides or sulfones.

  • Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, with common reagents being halogens, nitrating agents, and sulfonating agents.

  • Addition: : The acrylate moiety is susceptible to Michael addition reactions, where nucleophiles such as amines or thiols can add across the double bond.

Scientific Research Applications

The compound has found applications across various fields of scientific research:

  • Chemistry: : It is used as a building block for synthesizing more complex molecules in organic synthesis.

  • Biology: : It serves as an intermediate in the synthesis of bioactive molecules, including pharmaceuticals that target specific enzymes or receptors.

  • Medicine: : Due to its structural attributes, it is studied for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.

  • Industry: : It is employed in the synthesis of specialty chemicals and materials, including polymers with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions with molecular targets through its functional groups. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The acrylate group can undergo Michael addition, reacting with nucleophilic sites in biological molecules, which can alter their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its closest structural analog, N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide (reported in ), and hypothetical derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (logP)* Melting Point (°C)
Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate 422.41 Acrylate ester, 4-fluorophenylsulfonyl, benzodioxin-amino ~3.2 (estimated) Not reported
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide 325.33 Sulfonamide, 4-fluorophenyl, benzodioxin-amino ~2.8 168–170 (crystal)
Methyl 2-[(4-chlorophenyl)sulfonyl]acrylate (hypothetical) 289.73 Acrylate ester, 4-chlorophenylsulfonyl ~3.5 Not reported
Ethyl 3-(1,4-benzodioxin-6-ylamino)acrylate (hypothetical) 291.29 Ethyl acrylate ester, benzodioxin-amino ~2.1 Not reported

*logP values estimated via computational tools (e.g., XLogP3).

Key Observations :

  • The acrylate ester in the target compound increases molecular weight and lipophilicity compared to the sulfonamide analog .
  • The fluorine atom in the 4-fluorophenyl group enhances electronegativity and resistance to oxidative degradation compared to chlorine or hydrogen analogs.
  • The benzodioxin-amino group facilitates hydrogen bonding, which may influence crystal packing (as seen in ) or biological target interactions.

Reactivity and Environmental Persistence

  • Acrylate Reactivity : The (E)-configured acrylate ester can act as a Michael acceptor, enabling nucleophilic additions (e.g., with thiols or amines). This reactivity is absent in the sulfonamide analog .
  • Environmental Stability: The fluorophenylsulfonyl group may confer persistence in environmental matrices, akin to perfluorinated sulfonates (e.g., PFBS) discussed in , though direct data are lacking. Indoor surface interactions (e.g., EPFR formation on dust or PM, as in ) remain speculative but plausible due to the compound’s polarizable sulfonyl group .

Research Findings and Implications

Environmental and Health Concerns

    Biological Activity

    Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate, also known by its CAS number 882081-92-7, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

    The compound has the following chemical characteristics:

    PropertyValue
    Molecular Formula C18H16FNO3
    Molar Mass 313.32 g/mol
    Density 1.270 ± 0.06 g/cm³ (Predicted)
    Boiling Point 543.1 ± 50.0 °C (Predicted)
    pKa 14.23 ± 0.46 (Predicted)

    Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the modulation of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs into their active forms .

    Antiproliferative Effects

    This compound has shown promising results in inhibiting the growth of cancer cells. In studies involving fluorinated benzothiazoles, it was noted that these compounds could induce cell death through metabolic activation and subsequent binding to macromolecules within sensitive cancer cells .

    Case Studies

    • Study on Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited a dose-dependent inhibition of cell proliferation in breast and renal cancer cell lines. The compound was metabolized by cytochrome P450 enzymes leading to the formation of reactive species that bind covalently to DNA .
    • Fluorinated Compound Comparison : A comparative analysis with other fluorinated compounds revealed that this compound maintained significant antiproliferative activity without exhibiting a biphasic dose-response curve, which is often a limitation in drug development .

    Toxicity and Safety

    Toxicological assessments are essential for understanding the safety profile of this compound. Preliminary data suggest that while the compound exhibits potent biological activity, further studies are necessary to evaluate its long-term effects and potential toxicity in vivo.

    Q & A

    Basic: What synthetic strategies are recommended for preparing methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate?

    Methodological Answer:
    Synthesis of this compound involves multi-step reactions, including sulfonylation, acrylate formation, and coupling of the benzodioxin moiety. Key considerations include:

    • Sulfonylation : Optimize reaction temperature (e.g., 0–5°C for sulfonyl chloride activation) to avoid side reactions like over-sulfonation .
    • Stereoselective acrylate formation : Use Ziegler-Natta catalysts or base-mediated elimination to ensure the (2E)-configuration .
    • Coupling reactions : Employ Buchwald-Hartwig amination or Ullmann-type conditions for C–N bond formation between the benzodioxin and acrylate groups .
    • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to polar by-products .

    Advanced: How can computational methods resolve contradictions between experimental spectroscopic data and crystallographic results?

    Methodological Answer:
    Discrepancies between NMR/IR spectra and X-ray diffraction data often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. To address this:

    • Perform DFT calculations (e.g., Gaussian 09) to model the gas-phase geometry and compare it with solid-state crystallographic data .
    • Use molecular dynamics simulations (e.g., AMBER) to assess conformational changes in solution versus crystal environments .
    • Validate hydrogen bonding patterns (e.g., C–H⋯O interactions) using SHELXTL refinement tools, as weak intermolecular forces in crystals may not manifest in solution spectra .

    Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

    Methodological Answer:
    A multi-technique approach is required:

    • NMR : 1H/13C NMR to confirm regiochemistry (e.g., sulfonyl group position) and stereochemistry (E/Z configuration) .
    • IR Spectroscopy : Detect sulfonyl (S=O, ~1350 cm⁻¹) and acrylate (C=O, ~1700 cm⁻¹) functional groups .
    • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) using SMART/SAINT data collection and SHELXTL refinement .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out isotopic impurities .

    Advanced: How can reaction mechanisms for sulfonamide formation be validated experimentally?

    Methodological Answer:
    Mechanistic studies require isotopic labeling and kinetic analysis:

    • Isotopic Labeling : Introduce 18O or deuterium at the sulfonyl chloride stage to track oxygen/sulfur participation in the reaction pathway .
    • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediates (e.g., sulfonyl azide) under varying pH and temperature conditions .
    • DFT Transition-State Modeling : Compare computed activation energies (e.g., using Gaussian 09) with experimental Arrhenius plots to validate proposed intermediates .

    Basic: What are the challenges in crystallizing this compound, and how can they be mitigated?

    Methodological Answer:
    Crystallization challenges include poor solubility and polymorphism:

    • Solvent Screening : Use mixed solvents (e.g., chloroform/methanol) to balance polarity. Slow evaporation at 4°C promotes single-crystal growth .
    • Seeding : Introduce microcrystals from analogous compounds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) to induce nucleation .
    • Temperature Control : Maintain ±0.1°C stability during crystallization to avoid amorphous precipitates .

    Advanced: How can Design of Experiments (DoE) optimize reaction yields while minimizing toxic by-products?

    Methodological Answer:
    DoE integrates statistical modeling with synthetic chemistry:

    • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
    • Response Surface Methodology (RSM) : Build quadratic models to predict optimal conditions (e.g., 12-hour reaction time, 60°C) for maximum yield and minimal by-products .
    • Green Chemistry Metrics : Quantify E-factors and atom economy to prioritize environmentally benign protocols .

    Basic: How does the electronic structure of the 4-fluorophenylsulfonyl group influence reactivity?

    Methodological Answer:
    The electron-withdrawing sulfonyl and fluorine groups:

    • Activate the Acrylate Core : Enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., amine coupling) .
    • Stabilize Intermediates : Resonance stabilization of sulfonamide intermediates reduces side reactions like hydrolysis .
    • Modulate Redox Properties : Cyclic voltammetry can reveal sulfonyl group effects on oxidation potentials .

    Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

    Methodological Answer:
    Addressing mismatches involves:

    • Force Field Parameterization : Refine AMBER/CHARMM parameters for sulfonamide torsional angles to improve docking accuracy .
    • Free Energy Perturbation (FEP) : Calculate relative binding affinities for protein targets (e.g., kinases) to reconcile in silico and in vitro IC50 values .
    • Solvent Accessibility Analysis : Use molecular dynamics to assess binding pocket hydration effects neglected in static docking models .

    Table: Key Analytical Data for this compound

    PropertyMethod/ResultReference
    Crystal System Monoclinic, space group P21/c
    Hydrogen Bonding C–H⋯O (2.8–3.2 Å) along c-axis
    DFT HOMO-LUMO Gap 4.2 eV (gas phase), 3.8 eV (solvated)
    Optimal Reaction Yield 78% (DoE-optimized conditions)

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